4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline
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Overview
Description
4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline is an organic compound with the molecular formula C13H11N3O2. This compound is characterized by the presence of a nitrophenyl group and an aniline group connected through a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline typically involves the condensation reaction between 4-aminoaniline and 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, while the aniline group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-N-[(E)-(4-{(E)-[(3-Nitrophenyl)imino]methyl}phenyl)methylidene]aniline: Similar structure with an additional nitro group.
4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide: Contains a pyridinyl and sulfonamide group.
Uniqueness
4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
28801-00-5 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H,14H2 |
InChI Key |
FNKWYSRJIINZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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